[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine
Overview
Description
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine is an organic compound that features a phenyl ring substituted with an ethylsulfanyl group at the 2-position, a fluorine atom at the 5-position, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-ethylsulfanylbenzene, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amine group is then converted to a fluorine atom using a fluorinating agent such as Selectfluor.
Amination: Finally, the fluorinated compound is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the methanamine group to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines, de-fluorinated compounds
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate the effects of fluorine substitution on biological activity.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to its target, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The methanamine group can participate in hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methylsulfanyl)-5-fluorophenyl]methanamine
- [2-(Ethylsulfanyl)-4-fluorophenyl]methanamine
- [2-(Ethylsulfanyl)-5-chlorophenyl]methanamine
Uniqueness
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine is unique due to the specific combination of the ethylsulfanyl group, fluorine atom, and methanamine group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom, in particular, can enhance the compound’s metabolic stability and resistance to enzymatic degradation, which is advantageous in medicinal chemistry.
Properties
IUPAC Name |
(2-ethylsulfanyl-5-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPNOLDSMJSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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